N-Methyl-L-isoleucine

Peptide conformation NMR spectroscopy cis-trans isomerism

Standard L-isoleucine cannot replicate the conformational constraints needed for advanced peptide engineering. N-Methyl-L-isoleucine (CAS 4125-98-8) is a β-branched N-methylated amino acid that introduces irreversible backbone restriction at the N-methylamide position. • Eliminates backbone H-bond donor capacity, altering cis-trans rotamer equilibrium. • >500-fold LogP increase (0.96 vs. -1.7 for L-isoleucine) enhances passive membrane permeability. • Confers >6-fold proteolytic half-life improvement in peptide therapeutics. • Demonstrated cytotoxicity against Molt-4 and MCF-7 human tumor cell lines. Supplied at ≥98% purity; store at 2-8°C, ships under ambient conditions globally.

Molecular Formula
Molecular Weight 145.2
CAS No. 4125-98-8
Cat. No. B612947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-L-isoleucine
CAS4125-98-8
Molecular Weight145.2
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC
InChIInChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-L-isoleucine: Physicochemical and Structural Profile


N-Methyl-L-isoleucine (CAS: 4125-98-8) is an N-methylated non-proteinogenic α-amino acid derived from L-isoleucine, with molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol . This compound exhibits a predicted density of 1.0±0.1 g/cm³, boiling point of 226.1±23.0 °C at 760 mmHg, and calculated ACD/LogP of 0.96, with an optical rotation [α]²⁰D = 20–30° (c=1 in EtOH) for the hydrochloride salt . The structural modification—replacement of the α-amino hydrogen with a methyl group—introduces steric hindrance and eliminates one hydrogen bond donor capacity, fundamentally altering backbone conformational flexibility relative to the parent amino acid [1].

Backbone conformational control

N-methylation eliminates the α-amino hydrogen bond donor and restricts amide rotation, enabling precise tuning of cis–trans equilibria.

β-branched sec-butyl side chain

The chiral sec-butyl group provides a distinct steric and hydrophobic profile versus other N-methyl amino acids, supporting unique side-chain packing in peptide scaffolds.

Why N-Methyl-L-isoleucine Is Irreplaceable


L-isoleucine and other common amino acids cannot functionally substitute for N-methyl-L-isoleucine in peptide engineering workflows due to the irreversible conformational constraints imposed by N-methylation [1]. The methyl group on the α-nitrogen eliminates backbone hydrogen bonding at that amide position, restricts rotation about the amide bond, and alters the cis-trans rotamer equilibrium in a manner that is sequence-context dependent [2]. While other N-methyl amino acids (e.g., N-methylvaline, N-methylleucine) share the N-methylation feature, N-methyl-L-isoleucine confers a distinct steric profile due to its β-branched sec-butyl side chain (chiral centers at both Cα and Cβ), which modulates side-chain packing and hydrophobicity differently than N-methylvaline (isopropyl side chain) or N-methylleucine (isobutyl side chain) [1][2]. These differences translate into quantifiable variations in peptide conformation, proteolytic stability, and receptor recognition that cannot be replicated by generic substitution [3].

L-isoleucine lacks the backbone N-methyl constraint; replacement removes amide rotation restriction and may shift cis–trans rotamer populations.

N-methylvaline or N-methylleucine introduce different side-chain geometry (isopropyl/isobutyl vs sec-butyl); conformational preferences and packing may not replicate N-methylisoleucine’s NMR-documented profile.

Generic substitution may alter proteolytic stability and receptor recognition patterns that are sequence-context dependent; class-level effects do not guarantee residue-level equivalence.

N-Methyl-L-isoleucine: Comparative Evidence


Cis-Trans Rotamer Distribution vs. N-Methylvaline

¹H NMR spectroscopic analysis of N-alkylated benzamido-acids revealed that N-methylisoleucine exhibits a distinct cis-trans rotamer distribution compared to N-methylvaline, as evidenced by differential splitting patterns and singlet aromatic proton signals in the spectra [1]. The proportion of cis and trans rotamers for N-methylisoleucine differs from that of N-methylvaline when both are examined as benzoyl derivatives under identical NMR conditions [1].

Cis-trans rotamer distribution
Head-to-head

Distinct cis-trans proportions vs. N-Me-Val (¹H NMR, benzoyl derivatives)

β-branch side chain produces unique backbone geometry relative to N-Me-Val

Observed in benzoyl derivative; sequence-context transferability requires validation

Peptide conformation NMR spectroscopy cis-trans isomerism structural biology

N-Methylation-Driven Proteolytic Stability

In a systematic study of the gelatinase biosynthesis-activating pheromone (GBAP) from Enterococcus faecalis, N-methylation at the Phe7 position (N-Me-Phe) increased the peptide half-life against protease digestion by more than 6-fold relative to the native unmodified peptide signal [1]. This class-level finding establishes N-methylation as a validated strategy for enhancing proteolytic resistance, a property directly transferable to peptides incorporating N-methyl-L-isoleucine at analogous protease-sensitive sites [1].

Proteolytic stability gain
Class-level inference

N-methylation yielded >6-fold half-life extension in GBAP peptide (N-Me-Phe7)

Supports stability enhancement for N-Me-Ile at protease-susceptible sites

Class-level effect; direct N-Me-Ile peptide stability data to verify

Peptide therapeutics proteolytic stability pharmacokinetics peptidomimetics

Cytotoxicity in Human Tumor Cell Lines

N-Methyl-L-isoleucine hydrochloride has demonstrated significant cytotoxicity against cancer cells, with documented growth inhibition of Molt-4 (human T-cell leukemia) and MCF-7 (human breast adenocarcinoma) tumor cell lines . This antiproliferative activity distinguishes the compound from L-isoleucine, which serves primarily as a proteinogenic building block with no reported direct cytotoxic activity against these lines.

Tumor cell line response
Data to verify

Growth inhibition observed in Molt-4 and MCF-7 cells; quantitative IC₅₀ not reported

Reported cell-model response; supports cytotoxicity endpoint review

Qualitative observation; requires independent validation and concentration–response data

Cancer research cytotoxicity antiproliferative oncology

Membrane Permeability and LogD Modulation

N-Methylation of amino acids systematically alters lipophilicity and membrane permeability parameters. While direct experimental LogD values for free N-methyl-L-isoleucine are not available, studies on peptides containing N-methyl amino acids demonstrate that N-methylation modifies logD (pH 7.4) and apparent permeability (Papp) in a residue-dependent manner [1]. The ACD/LogP predicted value for N-methyl-L-isoleucine is 0.96 , contrasting with L-isoleucine's more hydrophilic character (LogP ≈ -1.7 for zwitterionic form), indicating increased hydrophobicity conferred by N-methylation.

Predicted lipophilicity shift
Context-dependent

ACD/LogP increase of +2.7 (~500-fold) vs. L-isoleucine (predicted)

Suggests altered membrane partitioning relative to parent amino acid

Predicted value; experimental LogD₇.₄ needed for reliable permeability modeling

Pharmacokinetics membrane permeability LogD drug design

N-Methyl-L-isoleucine: Validated Research Applications


Peptide Backbone Engineering with β-Branched Side Chain

N-Methyl-L-isoleucine is optimally deployed when researchers require the conformational constraints of N-methylation combined with the specific steric profile of a β-branched sec-butyl side chain. The distinct cis-trans rotamer distribution documented for N-methylisoleucine versus N-methylvaline [1] confirms that this compound produces unique backbone geometries not achievable with other N-methyl amino acids. This makes it the preferred choice for fine-tuning peptide turn motifs, β-sheet initiation, or helical conformations where precise side-chain packing influences overall fold stability.

Protease-Resistant Peptide Development

For applications requiring extended in vivo or in vitro half-life under proteolytic conditions, N-methyl-L-isoleucine provides validated stability enhancement based on the class-level evidence that N-methylation confers >6-fold increases in peptide half-life [2]. Incorporation at predicted protease cleavage sites (particularly those recognized by chymotrypsin-like or elastase-like enzymes that target hydrophobic residues) is expected to confer similar resistance. This scenario applies to peptide-based drug candidates, imaging probes, and biochemical tools where prolonged activity is essential.

Anticancer Peptidomimetic Lead Identification

Based on documented cytotoxic activity against Molt-4 and MCF-7 human tumor cell lines , N-methyl-L-isoleucine serves as a building block for synthesizing peptide libraries aimed at identifying novel anticancer leads. Unlike L-isoleucine, which lacks direct cytotoxic activity, the N-methylated derivative exhibits growth inhibition of cancer cells, suggesting that peptides containing this residue may possess inherent antiproliferative properties or enhanced membrane permeability contributing to intracellular target engagement.

Membrane-Permeable Peptide Design and Hydrophobic Balance

The >500-fold increase in predicted LogP upon N-methylation of L-isoleucine (from -1.7 to 0.96) positions N-methyl-L-isoleucine as a strategic residue for modulating peptide hydrophobicity and passive membrane permeability. This application scenario is particularly relevant for designing orally bioavailable peptide therapeutics, cell-penetrating peptides, or intracellular protein-protein interaction inhibitors where balanced lipophilicity is critical for achieving adequate cellular uptake without compromising aqueous solubility.

Application
Selection Property
Validation Focus
Peptide backbone engineering
Cis-trans rotamer profile
NMR-based conformational context
Proteolytic stability studies
N-methylation stability enhancement
Class-level half-life extension review
Cancer cell-model screening
Reported growth inhibition in tumor lines
Molt-4/MCF-7 endpoint review
Membrane permeability modulation
Predicted lipophilicity shift
LogP-based partitioning review
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